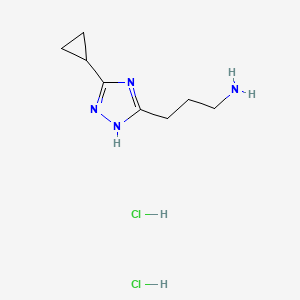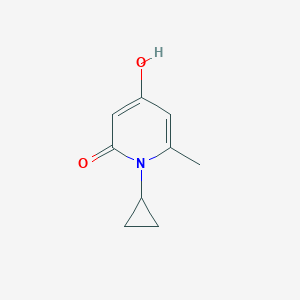
3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amin-Dihydrochlorid
Übersicht
Beschreibung
“3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1311315-75-9 . It has a molecular weight of 239.15 . The IUPAC name for this compound is 3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propylamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14N4.2ClH/c9-5-1-2-7-10-8(12-11-7)6-3-4-6;;/h6H,1-5,9H2,(H,10,11,12);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
1,2,4-Triazolderivate haben sich als eine große Bandbreite an pharmakologischen Aktivitäten gezeigt . Sie wurden bei der Entwicklung von Antikrebsmitteln, antimikrobiellen, analgetischen und entzündungshemmenden, antioxidativen, antiviralen, Enzyminhibitoren (Kohlenhydratase-Inhibitoren, Cholinesterase-Inhibitoren, alkalische Phosphatase-Inhibitoren, Anti-Lipase-Aktivität und Aromatase-Inhibitoren) und Antituberkulosemitteln eingesetzt .
Arzneimittelforschung
1,2,3-Triazole haben breite Anwendungen in der Arzneimittelforschung gefunden . Viele prominente Arzneimittel mit einem 1,2,3-Triazol-Kern sind auf dem Markt erhältlich, wie das Antikonvulsivum Rufinamid, das Breitband-Cephalosporin-Antibiotikum Cefatrizin, das Antikrebsmittel Carboxyamidotriazol und das β β -Lactam-Antibiotikum Tazobactam usw. .
Organische Synthese
1,2,3-Triazole werden aufgrund ihrer hohen chemischen Stabilität in der organischen Synthese verwendet . Sie sind normalerweise inert gegenüber saurer oder basischer Hydrolyse sowie gegenüber oxidierenden und reduzierenden Bedingungen, selbst bei hohen Temperaturen .
Polymerchemie
1,2,3-Triazole haben Anwendungen in der Polymerchemie . Sie können als Struktureinheiten von Polymeren verwendet werden .
Supramolekulare Chemie
1,2,3-Triazole werden in der supramolekularen Chemie verwendet . Sie können spezifische Wechselwirkungen mit verschiedenen Zielrezeptoren bilden .
Biokonjugation
1,2,3-Triazole werden in der Biokonjugation verwendet . Sie können verwendet werden, um zwei Moleküle in stabiler und spezifischer Weise miteinander zu verbinden .
Chemische Biologie
1,2,3-Triazole werden in der chemischen Biologie verwendet . Sie können als Werkzeug zur Untersuchung biologischer Systeme eingesetzt werden .
Fluoreszenzmikroskopie
1,2,3-Triazole werden in der Fluoreszenzmikroskopie verwendet . Sie können als Fluoreszenz-Sonden verwendet werden .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The associated precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
- One such compound is N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(2-naphthyl)acetamide , which targets cyclin-A2 and cyclin-dependent kinase 2 (CDK2) .
- Triazoles are known to exhibit diverse biological activities, including antifungal, antiviral, and anticancer properties .
Target of Action
Mode of Action
Action Environment
Eigenschaften
IUPAC Name |
3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c9-5-1-2-7-10-8(12-11-7)6-3-4-6;;/h6H,1-5,9H2,(H,10,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNYCJQHMVNDKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=N2)CCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1524906.png)









